molecular formula C20H15NO2 B2892851 (3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 22311-74-6

(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B2892851
CAS No.: 22311-74-6
M. Wt: 301.3 g/mol
InChI Key: YOJABMSUQZRPTE-WYMLVPIESA-N
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Description

Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . A series of quinoline-4-carboxylic acid linked COFs have been reported .


Synthesis Analysis

Quinoline derivatives can be synthesized using various methods. Some of these methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) . A series of quinoline-4-carboxylic acid linked COFs have been synthesized via the multicomponent one-pot in situ Doebner reaction .


Molecular Structure Analysis

The structural build-up of the synthesized compounds was based on the spectro-analytical data .


Chemical Reactions Analysis

The obtained acid–base bifunctional COFs are chemically stable and can highly promote one-pot cascade deacetalization–Knoevenagel condensation reaction in a heterogeneous way under solvent-free conditions .

Scientific Research Applications

Synthesis and Material Applications

Quinoline derivatives have been synthesized for potential applications in liquid crystal displays (LCDs) . The synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes shows remarkable properties for use in LCDs, indicating their significant potential in electronic display technologies (Bojinov & Grabchev, 2003).

Photoluminescent Properties for Organic Electroluminescent Media

Quinoline derivatives have been identified to exhibit good luminescent properties . A study on the synthesis of naphtho[2,3-f]quinoline derivatives through a microwave-assisted method revealed these compounds' potential as organic electroluminescent media, which can be applied in developing new types of organic LEDs (Tu et al., 2009).

Chemical Synthesis and Reactivity

The chemical synthesis of quinoline derivatives, including cyclopenta[b]quinolines and cyclohexa[b]quinolines, showcases the versatility of quinoline frameworks for constructing complex molecular structures. These syntheses involve reactions of α-diazo ketones with N-phosphanimines, indicating the quinoline scaffold's utility in synthetic chemistry (Zhao et al., 2016).

Antimicrobial Applications

Research into quinoline derivatives has also explored their antimicrobial properties . A study on the synthesis and antimicrobial evaluation of new quinoline derivatives highlighted their effectiveness against various microorganisms, demonstrating the potential of quinoline compounds in developing new antimicrobial agents (Kumar & Kumar, 2021).

Cytotoxic Activity for Chemotherapeutic Applications

Quinoline derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines , showcasing their potential in cancer therapy. For instance, a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids demonstrated potent cytotoxic properties, suggesting their applicability in developing new chemotherapeutic agents (Deady et al., 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves the condensation of 2-aminobenzophenone with cyclopentanone followed by cyclization and carboxylation.", "Starting Materials": [ "2-aminobenzophenone", "cyclopentanone", "sodium ethoxide", "carbon dioxide", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with cyclopentanone using sodium ethoxide as a base to form (3E)-3-phenylmethylidene-cyclopentanone.", "Step 2: Cyclization of (3E)-3-phenylmethylidene-cyclopentanone using hydrochloric acid as a catalyst to form (3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline.", "Step 3: Carboxylation of (3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline using carbon dioxide and sodium hydroxide as a base to form (3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid.", "Step 4: Purification of the product using ethanol and water." ] }

CAS No.

22311-74-6

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

(3E)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C20H15NO2/c22-20(23)18-15-8-4-5-9-17(15)21-19-14(10-11-16(18)19)12-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,23)/b14-12+

InChI Key

YOJABMSUQZRPTE-WYMLVPIESA-N

Isomeric SMILES

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC=CC=C4)C(=O)O

SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4)C(=O)O

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4)C(=O)O

solubility

not available

Origin of Product

United States

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